N-(3-nitrophenyl)acridin-9-amine
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Overview
Description
N-(3-nitrophenyl)acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, photophysics, and material sciences. The compound features a nitrophenyl group attached to the acridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)acridin-9-amine typically involves the condensation reaction of 9-chloroacridine with 3-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
N-(3-nitrophenyl)acridin-9-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acridin-9-amine
- N-(2-nitrophenyl)acridin-9-amine
- N-(3-chlorophenyl)acridin-9-amine
Uniqueness
N-(3-nitrophenyl)acridin-9-amine is unique due to the position of the nitro group on the phenyl ring. The 3-nitro position imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities to DNA and varying degrees of inhibition of topoisomerase enzymes.
Properties
CAS No. |
75775-63-2 |
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Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(3-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12H,(H,20,21) |
InChI Key |
LOMJUIDZCZPNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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